An In-Depth Technical Guide to Ethyl 2-bromo-6-methoxynicotinate: A Key Building Block in Modern Drug Discovery
An In-Depth Technical Guide to Ethyl 2-bromo-6-methoxynicotinate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged structure in drug design. Among the myriad of substituted pyridines, Ethyl 2-bromo-6-methoxynicotinate (CAS Number: 1805151-37-4) has emerged as a particularly valuable and versatile building block. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its role in the development of novel therapeutics.
The strategic placement of the bromo, methoxy, and ethyl ester functionalities on the pyridine ring provides a trifecta of chemical handles that can be selectively manipulated. The bromine atom at the 2-position serves as a prime site for cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl moieties. The methoxy group at the 6-position modulates the electronic character of the ring and can influence the molecule's metabolic stability and binding interactions. Finally, the ethyl nicotinate moiety at the 3-position offers a site for further derivatization or can act as a key pharmacophoric element. This multi-functional nature makes Ethyl 2-bromo-6-methoxynicotinate a powerful tool for rapidly generating libraries of complex molecules for structure-activity relationship (SAR) studies.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug development. The key properties of Ethyl 2-bromo-6-methoxynicotinate are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1805151-37-4 | Supplier Data |
| Molecular Formula | C₉H₁₀BrNO₃ | Calculated |
| Molecular Weight | 260.09 g/mol | Calculated |
| Appearance | White to off-white solid | Typical |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | Inferred |
| Purity | Typically >95% | Supplier Data |
Synthesis of Ethyl 2-bromo-6-methoxynicotinate: A Step-by-Step Protocol
The most common and efficient route to Ethyl 2-bromo-6-methoxynicotinate involves the esterification of its corresponding carboxylic acid, 2-bromo-6-methoxynicotinic acid. This method, known as the Fischer esterification, is a classic and reliable acid-catalyzed reaction.[1]
Reaction Scheme:
Caption: Fischer esterification of 2-bromo-6-methoxynicotinic acid.
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-6-methoxynicotinic acid (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 eq).
-
Acid Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.
-
Heating: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-8 hours), monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude ester by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Ethyl 2-bromo-6-methoxynicotinate.
Spectroscopic Characterization
Predicted ¹H NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2-8.4 | d | 1H | Pyridine H-4 |
| ~7.0-7.2 | d | 1H | Pyridine H-5 |
| ~4.4 | q | 2H | -OCH₂CH₃ |
| ~4.0 | s | 3H | -OCH₃ |
| ~1.4 | t | 3H | -OCH₂CH₃ |
Predicted ¹³C NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~164-166 | C=O (ester) |
| ~160-162 | C-6 (C-OCH₃) |
| ~148-150 | C-2 (C-Br) |
| ~140-142 | C-4 |
| ~115-117 | C-3 |
| ~110-112 | C-5 |
| ~62-64 | -OCH₂CH₃ |
| ~53-55 | -OCH₃ |
| ~14-15 | -OCH₂CH₃ |
The Cornerstone of Versatility: The Suzuki-Miyaura Cross-Coupling Reaction
A primary application of Ethyl 2-bromo-6-methoxynicotinate in drug discovery is its use as a substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5] This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the 2-position of the pyridine ring, a common strategy in the synthesis of kinase inhibitors and other targeted therapies.[6][7][8]
The general mechanism of the Suzuki-Miyaura coupling involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with a boronic acid or ester, and finally reductive elimination to yield the coupled product and regenerate the catalyst.
Illustrative Suzuki-Miyaura Coupling Workflow:
Caption: General workflow for the Suzuki-Miyaura coupling.
Applications in Drug Discovery: A Gateway to Novel Kinase Inhibitors
The 2-arylpyridine motif, readily accessible from Ethyl 2-bromo-6-methoxynicotinate, is a key pharmacophore in a number of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. By designing molecules that can selectively bind to the ATP-binding site of a specific kinase, it is possible to inhibit its activity and disrupt the signaling pathways that drive disease progression.
While specific examples of drug candidates synthesized directly from Ethyl 2-bromo-6-methoxynicotinate are often proprietary and found within the patent literature, the general strategy involves using this building block to construct the core of the inhibitor. The introduced aryl or heteroaryl group can be tailored to interact with specific residues in the kinase active site, thereby conferring potency and selectivity. The methoxy and ester groups can also be further modified to optimize the compound's pharmacokinetic and pharmacodynamic properties. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which may form important hydrogen bonding interactions with the target protein.
Conclusion and Future Perspectives
Ethyl 2-bromo-6-methoxynicotinate is a high-value building block for medicinal chemists and drug discovery scientists. Its well-defined reactivity and the strategic placement of its functional groups provide a reliable and versatile platform for the synthesis of complex molecular architectures. The ability to readily participate in powerful cross-coupling reactions like the Suzuki-Miyaura coupling makes it an indispensable tool for the rapid exploration of chemical space in the quest for novel and effective therapeutics, particularly in the area of kinase inhibition. As our understanding of the molecular drivers of disease continues to grow, the demand for sophisticated and adaptable chemical building blocks like Ethyl 2-bromo-6-methoxynicotinate is certain to increase, solidifying its role at the forefront of modern drug discovery.
References
-
Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(5), 967-974. Available at: [Link]
-
Gangjee, A., et al. (2011). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 19(1), 438-451. Available at: [Link]
-
PubChem. (n.d.). Ethyl nicotinate. National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]
-
Paudler, W. W., & Kress, T. J. (1970). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. Available at: [Link]
-
Romero-García, J., et al. (2020). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Magnetic Resonance in Chemistry, 58(12), 1166-1175. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved February 18, 2026, from [Link]
-
ResearchGate. (n.d.). Reference Ethyl Nicotinate NMR from SciFinder. Retrieved February 18, 2026, from [Link]
- Hassner, A., & Stumer, C. (2002). Organic Syntheses Based on Name Reactions. Elsevier.
-
Wang, X., et al. (2021). Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1. Molecules, 26(5), 1389. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved February 18, 2026, from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved February 18, 2026, from [Link]
-
Sciencemadness.org. (2019, February 14). Need advice on ester formation. Retrieved February 18, 2026, from [Link]
- Google Patents. (n.d.). Process for the manufacture of 2-bromo-6-methoxynaphthalene.
- Google Patents. (n.d.). Method of carrying out Suzuki-Miyaura CC-coupling reactions.
- Google Patents. (n.d.). Preparation of bromo acids and esters.
-
Zhang, C., et al. (2022). Application of a macrocyclization strategy in kinase inhibitor development. Acta Pharmaceutica Sinica B, 12(1), 1-18. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved February 18, 2026, from [Link]
-
Blake, J. F., et al. (2012). Discovery of Bivalent Kinase Inhibitors via Enzyme-Templated Fragment Elaboration. ACS Chemical Biology, 7(10), 1664-1671. Available at: [Link]
-
Lead Sciences. (n.d.). Methyl 2-bromo-6-methoxynicotinate. Retrieved February 18, 2026, from [Link]
-
Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators. Molecules, 27(5), 1699. Available at: [Link]
-
Henning, N. J., et al. (2020). Heterobifunctional Molecules Induce Dephosphorylation of Kinases−A Proof of Concept Study. ACS Chemical Biology, 15(1), 160-169. Available at: [Link]
-
Google Patents. (n.d.). Indazolylamino-quinolines and -quinazolines for the treatment of hyperproliferative diseases. Retrieved February 18, 2026, from [Link]
-
ResearchGate. (n.d.). Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules. Retrieved February 18, 2026, from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ethyl Nicotinate | C8H9NO2 | CID 69188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. researchgate.net [researchgate.net]
